Cas no 851805-74-8 (1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole)

1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
- (4-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 851805-74-8
- AKOS024589232
- F0630-1338
- 1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
- (4-nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Methanone, [4,5-dihydro-2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-1H-imidazol-1-yl](4-nitrophenyl)-
-
- Inchi: 1S/C18H14F3N3O3S/c19-18(20,21)14-3-1-2-12(10-14)11-28-17-22-8-9-23(17)16(25)13-4-6-15(7-5-13)24(26)27/h1-7,10H,8-9,11H2
- InChI Key: LAWCGIPOCOCBLA-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C(F)(F)F)C=1)C1=NCCN1C(C1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 409.07079698g/mol
- Monoisotopic Mass: 409.07079698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Density: 1.44±0.1 g/cm3(Predicted)
- Boiling Point: 523.1±60.0 °C(Predicted)
- pka: 0.50±0.60(Predicted)
1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1338-75mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-1mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-40mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-3mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-100mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-20μmol |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-5mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-10μmol |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-10mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1338-30mg |
1-(4-nitrobenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole |
851805-74-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
Additional information on 1-(4-nitrobenzoyl)-2-({3-(trifluoromethyl)phenylmethyl}sulfanyl)-4,5-dihydro-1H-imidazole
Comprehensive Overview of 1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole (CAS No. 851805-74-8)
1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole (CAS No. 851805-74-8) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique imidazole core and functionalized aromatic rings, exhibits properties that make it a subject of interest for researchers exploring novel pharmaceutical intermediates and bioactive molecules. Its structural complexity, featuring a nitrobenzoyl group and a trifluoromethylphenylmethyl sulfanyl moiety, contributes to its potential applications in drug discovery and agrochemical development.
The growing demand for heterocyclic compounds in modern chemistry has propelled the study of derivatives like 1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole. Researchers are particularly intrigued by its electron-withdrawing and electron-donating substituents, which influence its reactivity and interaction with biological targets. Recent trends in AI-driven drug design and computational chemistry have further highlighted the importance of such compounds, as they serve as valuable building blocks for virtual screening and molecular modeling.
One of the key areas of interest for this compound is its potential role in enzyme inhibition. The imidazole ring, a common pharmacophore, is known to interact with various enzymes, making it a promising candidate for the development of therapeutic agents. Additionally, the presence of the trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, traits highly sought after in drug discovery. These attributes align with current industry trends focusing on small-molecule therapeutics and precision medicine.
From a synthetic chemistry perspective, 1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole exemplifies the versatility of multicomponent reactions and catalyzed transformations. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, which are widely discussed in academic and industrial research. The compound's nitro group also offers opportunities for further functionalization, enabling the creation of diverse derivatives with tailored properties.
In the context of green chemistry, researchers are exploring sustainable methods to produce this compound, minimizing waste and energy consumption. This aligns with global efforts to adopt eco-friendly synthesis practices, a topic frequently searched by professionals in the chemical industry. The compound's potential applications in agrochemicals, such as pest control agents, further underscore its relevance in addressing contemporary challenges like food security and sustainable agriculture.
Another notable aspect of 1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole is its role in material science. The trifluoromethyl group imparts unique electronic properties, making the compound a candidate for organic electronics and photovoltaic materials. With the rise of flexible electronics and wearable technology, such compounds are increasingly studied for their potential in next-generation devices.
In conclusion, 1-(4-Nitrobenzoyl)-2-({3-(Trifluoromethyl)Phenylmethyl}Sulfanyl)-4,5-Dihydro-1H-Imidazole (CAS No. 851805-74-8) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and advanced materials. Its structural features and functional groups make it a valuable subject for ongoing research, particularly in the era of AI-aided molecular design and sustainable chemistry. As scientific inquiry continues to evolve, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern science and technology.
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